molecular formula C20H26O9 B162267 Yadanziolide C CAS No. 95258-12-1

Yadanziolide C

Cat. No.: B162267
CAS No.: 95258-12-1
M. Wt: 410.4 g/mol
InChI Key: JBDMZGKDLMGOFR-CABQPPGUSA-N
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Description

The compound Yadanziolide C is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yadanziolide C typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimizing these conditions to achieve large-scale synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s multiple hydroxyl groups make it a potential candidate for studying interactions with biological molecules, such as enzymes and receptors.

Medicine

In medicine, the compound’s structure may offer potential therapeutic applications, particularly in the development of new drugs with specific biological activities.

Industry

In industrial applications, the compound’s unique properties can be leveraged for the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which Yadanziolide C exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with proteins, enzymes, or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Yadanziolide C: Similar compounds may include other pentacyclic structures with hydroxyl groups and methyl substitutions.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the pentacyclic framework, which imparts distinct chemical and physical properties

Biological Activity

Yadanziolide C is a quassinoid compound derived from Brucea javanica, a plant known for its diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 95258-12-1
Molecular Formula C20_{20}H26_{26}O9_{9}
Molecular Weight 410.415 g/mol

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects, particularly in promyelocytic HL-60 cells. The compound induces differentiation and inhibits cell proliferation, making it a candidate for cancer treatment.

  • In Vitro Studies :
    • This compound has been shown to inhibit the growth of various cancer cell lines, including liver and leukemia cells. The IC50_{50} values for these effects are critical for determining its potency against different types of cancer.
  • Mechanisms of Action :
    • The compound appears to exert its effects via multiple signaling pathways, including the JAK-STAT pathway, which is crucial in regulating cell proliferation and apoptosis. Studies suggest that this compound can induce apoptosis in cancer cells by disrupting anti-apoptotic signaling and promoting pro-apoptotic factors.

Case Study 1: Liver Cancer Cells

A preclinical study demonstrated that this compound significantly inhibited the proliferation of liver cancer cells (HepG2) in a dose-dependent manner. The study utilized various assays to assess cell viability, migration, and invasion capabilities:

  • Cytotoxicity Assay : Cell viability was measured using the CCK-8 assay, revealing that this compound reduced cell viability significantly at concentrations above 0.1 μM.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anti-cancer agent.

Case Study 2: Leukemia Models

In vivo studies involving P388 lymphocytic leukemia models showed that administration of this compound resulted in notable reductions in tumor size at a dosage of 10 mg/kg. This suggests its efficacy in systemic applications against hematological malignancies.

Summary of Findings

The biological activity of this compound is summarized as follows:

Activity TypeObserved EffectReference
Antiproliferative Inhibits growth in HL-60 and HepG2 cells
Apoptosis Induction Increases apoptotic rates in cancer cells
In Vivo Efficacy Reduces tumor size in P388 leukemia models

Properties

IUPAC Name

(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14-,15-,17-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDMZGKDLMGOFR-CABQPPGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.